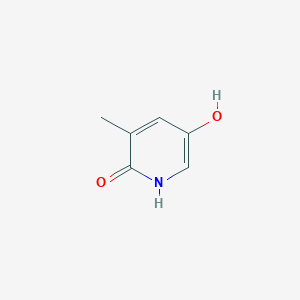
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride is a complex organic compound with significant implications in various scientific fields This compound is known for its unique structure, which includes an amino group, a carboxyl group, a hydroxymethyl group, and an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable phosphine precursor with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxophosphanium core. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxophosphanium core to a phosphine derivative.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with target molecules, while the oxophosphanium core can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-amino-3-carboxypropyl)phosphine: Similar structure but lacks the hydroxymethyl group.
(3-amino-3-carboxypropyl)phosphonium: Similar structure but lacks the oxophosphanium core.
(3-amino-3-carboxypropyl)phosphine oxide: Similar structure but includes an oxide group.
Uniqueness
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride is unique due to the presence of both the hydroxymethyl group and the oxophosphanium core. These functional groups confer distinct chemical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
59542-49-3 |
|---|---|
Molekularformel |
C5H12ClNO4P+ |
Molekulargewicht |
216.58 g/mol |
IUPAC-Name |
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride |
InChI |
InChI=1S/C5H10NO4P.ClH/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H/p+1 |
InChI-Schlüssel |
RUSTUSICNVWGEW-UHFFFAOYSA-O |
SMILES |
C(C[P+](=O)CO)C(C(=O)O)N.Cl |
Kanonische SMILES |
C(C[P+](=O)CO)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,6R,7R,7aS)-3a-(hydroxymethyl)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3329345.png)










![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)
![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)
